6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine
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Overview
Description
6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C8H7F2N3O and its molecular weight is 199.161. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Drug Development
Imidazo[1,2-b]pyridazine derivatives have been synthesized through various chemical processes, showcasing their versatility in drug development. A study by Liu et al. (2019) identified imidazo[1,2-b]pyridazine derivatives as potent, selective, and orally active Tyk2 JH2 inhibitors, suggesting their potential application in treating autoimmune diseases through inhibition of IFNγ production and efficacy in rat models of arthritis (Liu et al., 2019). Similarly, Zeng et al. (2010) synthesized and evaluated imidazo[1,2-b]pyridazine derivatives for binding to amyloid plaques, indicating potential for developing positron emission tomography radiotracers for imaging Aβ plaques in Alzheimer's disease (Zeng et al., 2010).
Analytical and Material Science Applications
Research on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidines has demonstrated their application in analytical and material sciences. Aginagalde et al. (2010) explored reactions between benzynes and imidazo[1,2-a]pyridines, leading to compounds with potential applications in organic light-emitting diodes due to their blue light emission properties (Aginagalde et al., 2010).
Antimicrobial and Anti-inflammatory Research
Rao et al. (2018) developed a catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines/pyrimidines/pyrazines, evaluating their anti-inflammatory and antimicrobial activities. This study highlighted the potential of such derivatives in expanding the molecular diversity for drug discovery, particularly in anti-inflammatory and antimicrobial research (Rao et al., 2018).
Neurological Disease and Cancer Therapy
Sharma et al. (2021) studied imidazo[1,2-b]pyridazine compounds for their acetylcholinesterase inhibitory activity and discovered potent anti-proliferative effects in neuroblastoma cell lines, suggesting their application in neurological disease research and potentially in cancer therapy (Sharma et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine Compounds with similar structures, such as imidazo[1,2-b]pyridazine derivatives, have been found to exhibit significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460 .
Mode of Action
The exact mode of action of This compound It is known that imidazo[1,2-b]pyridazine derivatives can inhibit the production of tumor necrosis factor-alpha (tnf-α), a pro-inflammatory cytokine .
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been found to inhibit the production of tnf-α, which plays a key role in chronic inflammation and is a major driver of tissue damage .
Result of Action
The molecular and cellular effects of This compound Imidazo[1,2-b]pyridazine derivatives have been found to exhibit significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460 .
Properties
IUPAC Name |
6-(2,2-difluoroethoxy)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3O/c9-6(10)5-14-8-2-1-7-11-3-4-13(7)12-8/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOMJUVDGFBIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.